molecular formula C6H8N2O4S2 B13058240 6-Methanesulfonylpyridine-3-sulfonamide

6-Methanesulfonylpyridine-3-sulfonamide

Cat. No.: B13058240
M. Wt: 236.3 g/mol
InChI Key: XVBIIJJPNZBKID-UHFFFAOYSA-N
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Description

6-Methanesulfonylpyridine-3-sulfonamide is a high-purity chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule features a pyridine ring core functionalized with both a methanesulfonyl and a sulfonamide group, making it a valuable intermediate in medicinal chemistry and drug discovery. Sulfonamide-functionalized pyridines are of significant research interest due to their biological activity. Specifically, pyridine-3-sulfonamide derivatives are investigated as potent inhibitors of carbonic anhydrase (CA) enzymes . The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group, which can enhance its binding as a zinc-binding group (ZBG) in the active site of carbonic anhydrases . Some CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumor environments and are attractive targets for anticancer therapies . Researchers utilize such compounds to develop selective CA inhibitors, often employing strategies like the "tail approach" or "ring approach" to modulate potency and selectivity between different enzyme isoforms . As a building block, this compound can be used in various synthetic transformations, including nucleophilic substitution and click chemistry reactions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Its primary applications are in early-stage discovery research, particularly in the fields of oncology, enzyme inhibition, and the synthesis of novel bioactive molecules.

Properties

Molecular Formula

C6H8N2O4S2

Molecular Weight

236.3 g/mol

IUPAC Name

6-methylsulfonylpyridine-3-sulfonamide

InChI

InChI=1S/C6H8N2O4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3,(H2,7,11,12)

InChI Key

XVBIIJJPNZBKID-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Methanesulfonylpyridine 3 Sulfonamide and Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of 6-methanesulfonylpyridine-3-sulfonamide reveals several logical bond disconnections that form the basis for devising a synthetic plan. The key strategic disconnections are centered around the formation of the carbon-sulfur and sulfur-nitrogen bonds.

S-N Bond Disconnection: This is a primary and highly reliable disconnection, breaking the sulfonamide bond to reveal 6-methanesulfonylpyridine-3-sulfonyl chloride and an ammonia (B1221849) source. This disconnection is often the final step in the synthetic sequence.

C-S Bond Disconnections:

Disconnecting the C3-S bond of the sulfonamide group leads to a 6-methanesulfonylpyridine intermediate, which would then require a sulfonation reaction.

Disconnecting the C6-S bond of the methanesulfonyl group suggests the introduction of this moiety onto a pre-existing pyridine-3-sulfonamide (B1584339) scaffold.

A plausible forward synthesis based on this analysis would commence with a suitably substituted pyridine (B92270) precursor, followed by the sequential and regioselective introduction of the methanesulfonyl and sulfonamide functionalities.

Established Synthetic Pathways for Pyridine-Sulfonamide Derivatives

The synthesis of pyridine-sulfonamide derivatives is a well-established area of organic chemistry, with various methods developed to construct this important structural motif. eurjchem.comekb.egrsc.orgacs.org

Multi-step syntheses provide a high degree of control over the final product's structure. These sequences often begin with simple, commercially available pyridine derivatives and build complexity through a series of reactions. A general approach might involve:

Functionalization of the Pyridine Ring: Starting with a halogenated pyridine, such as a chloropyridine, allows for the introduction of various functional groups through nucleophilic aromatic substitution or cross-coupling reactions.

Introduction of Sulfur Moieties: The methanesulfonyl and sulfonamide groups can be introduced in a stepwise manner. The order of introduction is critical to manage the directing effects of the substituents and to ensure the desired regiochemistry.

Final Transformations: The concluding steps often involve the conversion of an intermediate, such as a sulfonyl chloride, to the final sulfonamide.

Late-stage functionalization of complex molecules is also a powerful strategy, where C-H bonds on the pyridine ring are selectively converted to other functional groups in the final stages of a synthesis. nih.gov

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate isolation and purification steps. For the synthesis of pyridine derivatives, multi-component reactions (MCRs) are particularly powerful. acsgcipr.org For instance, the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis can be adapted for one-pot procedures, sometimes utilizing microwave irradiation to accelerate the reactions. nih.govbeilstein-journals.org

A recently developed one-pot method for sulfonamide synthesis involves the decarboxylative halosulfonylation of aromatic carboxylic acids, followed by amination. nih.govacs.orgacs.orgnih.gov This copper-catalyzed process allows for the direct conversion of readily available starting materials into sulfonamides without the need for pre-functionalization. nih.govacs.orgacs.orgnih.gov The mechanism involves a ligand-to-metal charge transfer (LMCT) to generate a sulfonyl chloride intermediate, which then reacts in situ with an amine. nih.govacs.orgacs.orgnih.gov

Introduction of the Sulfonamide Moiety

The formation of the sulfonamide group is a critical step in the synthesis of the target compound and its analogs.

Direct C-H sulfonylation of pyridine is challenging due to the electron-deficient nature of the ring. However, recent advances have enabled the direct and regioselective sulfonylation of pyridines. chemistryviews.orgd-nb.infochemrxiv.org One approach involves the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. chemistryviews.orgd-nb.infochemrxiv.org The choice of base can influence the regioselectivity of the sulfonylation. chemistryviews.orgd-nb.info This method provides a modular and streamlined route to sulfonylated pyridines. chemistryviews.orgd-nb.infochemrxiv.org Another strategy for the direct preparation of picolyl aryl sulfones involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides. acs.org

The most common and robust method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine. ekb.egrsc.orgresearchgate.net This reaction, often referred to as a Schotten-Baumann type reaction, typically proceeds under mild conditions in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk

The prerequisite sulfonyl chloride can be prepared from the corresponding sulfonic acid using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk A transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides has also been reported, providing an alternative route to pyridine sulfonamides. researchgate.netacs.org

Introduction of the Methanesulfonyl Moiety

The methanesulfonyl group (-SO₂CH₃) is a critical pharmacophore in many biologically active molecules. Its introduction into the pyridine ring, specifically at the 6-position, can be achieved through various synthetic strategies, primarily involving carbon-sulfur bond formation followed by oxidation.

Strategies for Carbon-Sulfur Bond Formation

The formation of a carbon-sulfur bond is the initial and crucial step in introducing the methanesulfonyl group. Several methods can be employed to forge this bond on a pyridine scaffold. One common approach involves the reaction of a suitable pyridine precursor with a sulfur-containing nucleophile. For instance, a pyridine derivative bearing a good leaving group, such as a halogen, at the 6-position can undergo nucleophilic aromatic substitution with a methylthiolate salt (e.g., sodium thiomethoxide) to yield the corresponding 6-(methylthio)pyridine intermediate.

Alternatively, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. Palladium-catalyzed cross-coupling of a 6-halopyridine with a methylthiolating agent can provide the 6-(methylthio)pyridine precursor under mild conditions. These methods offer good functional group tolerance and are often preferred for complex substrates.

Another strategy involves the direct C-H functionalization of the pyridine ring. While challenging, recent advances have enabled the direct introduction of sulfur-containing groups at specific positions on the pyridine ring, potentially offering a more atom-economical route.

Oxidation Reactions in the Synthesis of Sulfones

Once the 6-(methylthio)pyridine intermediate is obtained, the next step is the oxidation of the sulfide (B99878) to the corresponding sulfone. This transformation is typically achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without over-oxidation or undesired side reactions on the pyridine ring or other functional groups present in the molecule.

Commonly used oxidants for this purpose include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as a metal oxide or a Brønsted or Lewis acid, hydrogen peroxide is an environmentally benign and effective oxidant.

Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants that can efficiently convert sulfides to sulfones. Careful control of stoichiometry is necessary to avoid the formation of the intermediate sulfoxide.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used for the oxidation of sulfides, although its reactivity may require careful control to maintain selectivity.

Oxone® (potassium peroxymonosulfate): A versatile and stable oxidant that is widely used for the oxidation of sulfides to sulfones in various solvents.

The selection of the appropriate oxidation method depends on the specific substrate and the presence of other functional groups. The following table summarizes some common oxidation conditions for the conversion of sulfides to sulfones.

Oxidizing AgentCatalyst/ConditionsSolventComments
Hydrogen PeroxideAcetic AcidAcetic AcidGreen and efficient method.
m-CPBA-DichloromethaneStrong oxidant, requires stoichiometric control.
Potassium Permanganate-Acetone/WaterPowerful oxidant, may lack selectivity.
Oxone®-Methanol/WaterVersatile and stable oxidant.

Catalytic Approaches in the Synthesis of Related Pyridine-Sulfonamides

Catalytic methods have revolutionized the synthesis of complex molecules, and the preparation of pyridine-sulfonamides is no exception. Metal-catalyzed coupling reactions and organocatalysis offer efficient and modular routes to these compounds.

Metal-Catalyzed Coupling Reactions (e.g., CuAAC "Click Chemistry," Palladium-Catalyzed)

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazole-linked analogs of pyridine-sulfonamides. This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. In the context of pyridine-sulfonamide synthesis, a pyridine-3-sulfonamide core can be functionalized with either an azide or an alkyne group. This functionalized core can then be "clicked" with a variety of partners bearing the complementary functionality to rapidly generate a library of diverse analogs. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery and lead optimization. For example, a 4-azidopyridine-3-sulfonamide could be reacted with various terminal alkynes to introduce diverse substituents at the 4-position.

Palladium-catalyzed cross-coupling reactions are also extensively used in the synthesis of aryl and heteroaryl sulfonamides. Reactions such as the Suzuki, Buchwald-Hartwig, and Negishi couplings can be employed to form carbon-carbon or carbon-nitrogen bonds, providing access to a wide range of substituted pyridine-sulfonamides. For instance, a palladium catalyst can be used to couple a 6-halopyridine-3-sulfonamide with a boronic acid (Suzuki coupling) to introduce an aryl or alkyl group at the 6-position. Similarly, the Buchwald-Hartwig amination can be used to introduce an amine functionality, which can then be further elaborated. These reactions offer excellent control over regioselectivity and are compatible with a broad array of functional groups.

Organocatalysis in Analogous Sulfonamide Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. While direct applications to the synthesis of 6-methanesulfonylpyridine-3-sulfonamide may be limited in the literature, the principles of organocatalysis can be applied to the synthesis of chiral sulfonamide-containing molecules.

Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. In analogous systems, proline-derived sulfonamides have been used as catalysts to induce stereoselectivity. For example, a chiral sulfonamide catalyst can be employed to control the stereochemistry of a reaction that installs a stereocenter in a molecule containing a sulfonamide moiety. This approach is particularly valuable for the synthesis of enantiomerically enriched drug candidates. The development of novel organocatalysts for the direct asymmetric functionalization of pyridine rings is an active area of research and holds promise for the future synthesis of chiral pyridine-sulfonamides.

Stereoselective and Chemo-selective Synthetic Considerations

The synthesis of complex molecules like 6-methanesulfonylpyridine-3-sulfonamide often requires careful consideration of stereoselectivity and chemoselectivity, especially when multiple reactive sites are present in the molecule.

Stereoselective synthesis becomes crucial when the target molecule contains chiral centers. While 6-methanesulfonylpyridine-3-sulfonamide itself is achiral, the synthesis of its analogs with stereocenters would necessitate the use of stereoselective methods. This could involve the use of chiral catalysts, as discussed in the context of organocatalysis, or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, an asymmetric reduction of a ketone or an imine on a pyridine-sulfonamide scaffold could be used to introduce a chiral alcohol or amine functionality.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The pyridine ring in 6-methanesulfonylpyridine-3-sulfonamide has multiple positions that can potentially react (C2, C4, C5). Achieving regioselective functionalization is a key challenge. The electronic nature of the pyridine ring, influenced by the electron-withdrawing sulfonamide and methanesulfonyl groups, dictates the reactivity of the different positions. For instance, nucleophilic aromatic substitution is generally favored at the 2- and 4-positions of the pyridine ring.

Green Chemistry Principles Applied to Synthesis of Pyridine Sulfonamides

The application of green chemistry principles to the synthesis of pyridine sulfonamides, including 6-Methanesulfonylpyridine-3-sulfonamide and its analogs, is a crucial area of research aimed at minimizing the environmental impact of pharmaceutical and chemical manufacturing. Traditional synthetic routes often involve hazardous reagents, volatile organic solvents, and generate significant waste. Green chemistry seeks to address these issues by developing more sustainable and efficient synthetic methodologies.

Development of Environmentally Benign Reaction Conditions

A primary focus of green chemistry is the use of environmentally benign reaction conditions. This includes the replacement of hazardous solvents with safer alternatives, the use of milder reaction conditions to reduce energy consumption, and the development of catalyst-free reactions.

One of the most significant advancements in this area is the use of water as a solvent for chemical reactions. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for green synthesis. For the synthesis of sulfonamides, methodologies have been developed that utilize water as the solvent, often eliminating the need for toxic organic solvents like dichloromethane, DMF, and DMSO. These aqueous methods can also simplify product isolation, as the desired sulfonamide often precipitates from the reaction mixture and can be collected by simple filtration. For example, a facile and environmentally benign synthesis of sulfonamides has been described under dynamic pH control in aqueous media, using equimolar amounts of amino compounds and arylsulfonyl chlorides without organic bases.

Another green approach is the development of solvent-free or "neat" reaction conditions. This eliminates the need for any solvent, thereby reducing waste and simplifying purification. Mechanosynthesis, a solvent-free technique involving the grinding of reactants, has been successfully applied to the synthesis of sulfonamides. This method can lead to shorter reaction times and higher yields compared to traditional solvent-based methods.

Furthermore, catalyst-free methods for sulfonamide synthesis have been explored. These reactions are often carried out in water or ethanol, utilizing an excess of the amine reactant to act as both a reactant and a base, thus avoiding the need for additional catalysts that may be toxic or difficult to remove from the final product.

The redesign of manufacturing processes for commercial drugs like Celecoxib, a sulfonamide-containing compound, highlights the industrial importance of green chemistry. By focusing on reducing impurities and eliminating the need for recrystallization steps, significant reductions in waste and energy consumption have been achieved. ntnu.nochemistryforsustainability.org While not a pyridine sulfonamide, the principles applied in the greening of the Celecoxib process are directly relevant to the synthesis of 6-Methanesulfonylpyridine-3-sulfonamide.

Table 1: Comparison of Solvents in Sulfonamide Synthesis

Solvent SystemAdvantagesDisadvantagesApplicability to Pyridine Sulfonamide Synthesis
WaterNon-toxic, non-flammable, readily available, simplifies product isolation. researchgate.netPoor solubility of some organic reactants.Highly applicable, especially for water-soluble starting materials or where the product precipitates.
EthanolRenewable resource, less toxic than many organic solvents.Flammable, may require purification.Good alternative to chlorinated solvents for many reaction steps.
Solvent-free (Neat/Mechanochemical)Eliminates solvent waste, can lead to faster reactions and higher yields.Not suitable for all reaction types, potential for localized overheating.Promising for solid-state reactions in the synthesis of pyridine sulfonamide precursors.
Ionic LiquidsLow volatility, tunable properties, potential for catalyst recycling. nih.govCan be expensive, potential for toxicity and biodegradability issues.Can act as both catalyst and solvent, potentially improving reaction efficiency. nih.gov

Exploration of Reusable Catalyst Systems

The development of reusable catalysts is another cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the context of pyridine sulfonamide synthesis, research has focused on heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity.

Magnetic Nanocatalysts:

Magnetic nanoparticles (MNPs) have emerged as a promising platform for the development of reusable catalysts due to their high surface area and the ease with which they can be recovered using an external magnet. scispace.com These catalysts can be functionalized with various catalytic species to promote specific reactions in the synthesis of pyridine derivatives and sulfonamides. For instance, Fe3O4 nanoparticles coated with silica (B1680970) and functionalized with appropriate linkers can be used to support catalytic metals or organocatalysts. nih.gov This approach has been successfully employed in the multi-component synthesis of pyridine derivatives. nih.gov

Ionic Liquids as Reusable Catalysts:

Ionic liquids (ILs), which are salts with low melting points, have been investigated as "green" alternatives to traditional volatile organic solvents and as reusable catalysts. nih.gov Their non-volatile nature reduces air pollution, and their tunable properties allow for the design of ILs with specific catalytic activities. In the synthesis of Celecoxib, an ionic liquid, tris-(2-hydroxyethyl) ammonium (B1175870) acetate (B1210297), has been used as an efficient and reusable catalyst that also acts as the solvent. nih.gov This dual role can significantly improve reaction rates and yields, and the ionic liquid can be recovered and reused for several reaction cycles. nih.gov

Zeolites and Other Solid Catalysts:

Zeolites, which are microporous aluminosilicate (B74896) minerals, are well-established as solid acid catalysts in various industrial processes. Their use in the synthesis of pyridine derivatives has been reported, demonstrating their potential as reusable and environmentally friendly catalysts. nih.gov Other solid catalysts, such as polymer-supported catalysts, also offer the advantages of easy separation and reusability.

Table 2: Overview of Reusable Catalysts in Sulfonamide and Pyridine Synthesis

Catalyst TypeExampleKey AdvantagesRecyclabilityRelevance to 6-Methanesulfonylpyridine-3-sulfonamide Synthesis
Magnetic NanocatalystsFe3O4@SiO2 functionalized nanoparticles nih.govEasy separation with a magnet, high surface area, tunable surface chemistry. scispace.comHigh, can be reused for multiple cycles with minimal loss of activity.Applicable for the synthesis of the pyridine core and potentially for the sulfonation step.
Ionic LiquidsTris-(2-hydroxyethyl) ammonium acetate nih.govActs as both catalyst and solvent, low volatility, tunable properties. nih.govCan be recovered and reused, though efficiency may decrease over cycles. nih.govCould be employed in the formation of the sulfonamide bond or the construction of the pyridine ring.
ZeolitesH-Beta, H-ZSM-5 nih.govShape selectivity, high thermal stability, well-established technology.Excellent, can be regenerated and reused extensively.Primarily used for the synthesis of the pyridine ring from simple precursors. nih.gov

Advanced Spectroscopic and Structural Characterization Studies of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 6-Methanesulfonylpyridine-3-sulfonamide are not available in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments

Detailed ¹H NMR analysis, including chemical shift assignments and coupling constants for the protons of 6-Methanesulfonylpyridine-3-sulfonamide, has not been reported in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR chemical shift data for the carbon atoms in the 6-Methanesulfonylpyridine-3-sulfonamide molecule is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

There are no published studies detailing the use of 2D NMR techniques for the structural confirmation of 6-Methanesulfonylpyridine-3-sulfonamide.

Vibrational Spectroscopy for Functional Group Characterization

Specific experimental data from Infrared (IR) and Raman spectroscopy for 6-Methanesulfonylpyridine-3-sulfonamide could not be found.

Infrared (IR) Spectroscopy: Diagnostic Vibrational Modes

While the IR spectra of sulfonamides are generally characterized by bands corresponding to N-H and S=O stretching, specific vibrational mode data for 6-Methanesulfonylpyridine-3-sulfonamide is not available. nih.gov

Raman Spectroscopy: Complementary Vibrational Analysis

No specific Raman spectroscopic data or analysis for 6-Methanesulfonylpyridine-3-sulfonamide has been reported in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be utilized to determine the precise molecular mass of 6-Methanesulfonylpyridine-3-sulfonamide. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a synthesized compound.

Analysis of Characteristic Fragmentation Patterns

Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of 6-Methanesulfonylpyridine-3-sulfonamide. By inducing fragmentation of the parent ion, a unique fragmentation spectrum is generated. Analysis of these fragments provides valuable information about the compound's structure and the connectivity of its atoms. For sulfonamides in general, common fragmentation pathways often involve the cleavage of the S-N bond and loss of SO or SO2 moieties. chemsrc.comchemsrc.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

To obtain the absolute structure of 6-Methanesulfonylpyridine-3-sulfonamide, a suitable single crystal would need to be grown and analyzed using single-crystal X-ray diffraction. This powerful technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

Analysis of Crystal Packing and Supramolecular Assembly

The data from X-ray diffraction would also reveal how individual molecules of 6-Methanesulfonylpyridine-3-sulfonamide are arranged in the crystal lattice. This analysis of crystal packing and supramolecular assembly is crucial for understanding the intermolecular interactions that govern the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions3.5.1. Electronic Absorption Spectra in Various Solvents3.5.2. Correlation with Computational Electronic Structure

Without primary or secondary sources detailing these specific analyses for 6-Methanesulfonylpyridine-3-sulfonamide, any attempt to create the content would be speculative and would not meet the required standards of scientific accuracy and source citation.

Computational and Theoretical Investigations of 6 Methanesulfonylpyridine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular properties at the electronic level. These methods have been widely applied to sulfonamide-containing compounds to elucidate their structural and electronic characteristics. researchgate.netindexcopernicus.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for determining the ground-state properties of molecules, such as their optimized geometry. chemrxiv.orgchemrxiv.org In the study of 6-Methanesulfonylpyridine-3-sulfonamide, DFT calculations are employed to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure in the gas phase. indexcopernicus.com This optimized geometry is crucial for understanding the molecule's physical and chemical behavior.

Table 1: Selected Optimized Geometric Parameters for 6-Methanesulfonylpyridine-3-sulfonamide (Predicted)

Parameter Bond Value Parameter Angle Value
Bond Length S(sulfonamide)-O 1.43 Å Angle O-S-O (sulfonamide) 119.5°
Bond Length S(sulfonamide)-N 1.65 Å Angle C-S-N (sulfonamide) 107.8°
Bond Length S(methanesulfonyl)-O 1.44 Å Angle O-S-O (methanesulfonyl) 119.0°
Bond Length S(methanesulfonyl)-C 1.77 Å Angle C-S-C (methanesulfonyl) 105.0°

Note: The data in this table is hypothetical and based on typical values for similar functional groups calculated using DFT.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.gov The XC functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. nih.gov

For sulfonamide derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently chosen because it provides a good balance between accuracy and computational cost. nih.govnih.gov This functional combines the exact Hartree-Fock exchange with DFT exchange and correlation. worktribe.com

A common choice for the basis set is the Pople-style 6-311++G(d,p) or 6-31G(d,p). indexcopernicus.comnih.gov The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" adds diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in orbital shapes. researchgate.net Validation of the chosen method involves comparing calculated properties, such as vibrational frequencies, with experimental data. A good agreement between theoretical and experimental values confirms the suitability of the selected functional and basis set for the system under study. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more reactive. wikipedia.org For 6-Methanesulfonylpyridine-3-sulfonamide, FMO analysis can predict its reactivity profile. The HOMO is expected to be localized over the electron-rich regions of the pyridine (B92270) ring and the sulfonamide nitrogen, while the LUMO may be distributed over the sulfonyl groups and the aromatic ring.

Table 2: Calculated Frontier Molecular Orbital Energies for 6-Methanesulfonylpyridine-3-sulfonamide (Predicted)

Parameter Energy (eV)
HOMO -7.25
LUMO -1.80

Note: The data in this table is hypothetical and based on typical values for similar sulfonamide compounds found in the literature. researchgate.netresearchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas are usually associated with electronegative atoms like oxygen and nitrogen. Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas correspond to neutral or near-zero potential. researchgate.net

For 6-Methanesulfonylpyridine-3-sulfonamide, the MEP map would likely show strong negative potentials around the oxygen atoms of both the sulfonyl groups and the nitrogen atom of the pyridine ring, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors. Positive potentials would be expected around the hydrogen atoms of the sulfonamide group, indicating their susceptibility to nucleophilic attack or hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net

Table 3: Selected NBO Second-Order Perturbation Energies E(2) for 6-Methanesulfonylpyridine-3-sulfonamide (Predicted)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N(sulfonamide) σ* (C-S) 5.8
LP(2) O(sulfonyl) σ* (S-N) 3.2
LP(2) O(sulfonyl) σ* (S-C) 3.5

Note: LP denotes a lone pair. The data is hypothetical, illustrating plausible intramolecular interactions.

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.gov For 6-Methanesulfonylpyridine-3-sulfonamide, DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net

The theoretical vibrational spectrum provides information about the characteristic stretching and bending modes of the molecule's functional groups. For instance, the symmetric and asymmetric stretching frequencies of the SO2 groups, the N-H stretching of the sulfonamide, and the various vibrations of the pyridine ring can be calculated. A comparison between the calculated and experimentally obtained frequencies allows for a detailed assignment of the experimental spectrum and serves as a robust check on the accuracy of the computed molecular geometry. researchgate.netresearchgate.net Often, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical model. nih.gov

Table 4: Comparison of Predicted and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for 6-Methanesulfonylpyridine-3-sulfonamide

Vibrational Mode Predicted Frequency (Scaled) Hypothetical Experimental Frequency
N-H Stretch (sulfonamide) 3350 3360
C-H Stretch (aromatic) 3080 3085
C=N Stretch (pyridine) 1580 1585
SO₂ Asymmetric Stretch 1340 1345

Note: Predicted frequencies are hypothetical and represent values typically obtained from DFT calculations after applying a scaling factor.

Computational Prediction of NMR Chemical Shifts

Computational chemistry offers powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, providing valuable insights into their electronic structure and chemical environment. For 6-Methanesulfonylpyridine-3-sulfonamide, theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C chemical shifts. The standard approach involves geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Predicted ¹H NMR chemical shifts for 6-Methanesulfonylpyridine-3-sulfonamide would show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methanesulfonyl group. The protons on the pyridine ring are expected to be in the downfield region (typically 7.5-9.0 ppm) due to the aromatic ring current and the electron-withdrawing effects of the two sulfonyl-based groups. The methyl protons of the SO₂CH₃ group would appear as a singlet in the more upfield region, likely around 3.0-3.5 ppm.

For ¹³C NMR, the aromatic carbons would resonate between approximately 120 and 160 ppm. The carbon directly attached to the methanesulfonyl group and the carbon bearing the sulfonamide group would be significantly influenced by these electron-withdrawing substituents. The methyl carbon of the methanesulfonyl group would have a characteristic shift in the 40-50 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-Methanesulfonylpyridine-3-sulfonamide

AtomPredicted Chemical Shift (ppm)Multiplicity
H (Pyridine C2)~9.1d
H (Pyridine C4)~8.5dd
H (Pyridine C5)~7.8d
H (SO₂NH₂)~7.5s (broad)
H (SO₂CH₃)~3.3s
C (Pyridine C2)~152CH
C (Pyridine C3)~135C
C (Pyridine C4)~140CH
C (Pyridine C5)~122CH
C (Pyridine C6)~158C
C (SO₂CH₃)~45CH₃

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual computed values may vary depending on the level of theory and solvent model used.

Theoretical Simulation of Vibrational (IR and Raman) Spectra

Theoretical simulations of vibrational spectra, including Infrared (IR) and Raman, are instrumental in assigning experimental bands to specific molecular motions. These simulations are typically performed using frequency calculations after a geometry optimization at a consistent level of theory (e.g., B3LYP/6-311+G(d,p)). The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

For 6-Methanesulfonylpyridine-3-sulfonamide, the simulated IR spectrum would be dominated by strong absorptions corresponding to the stretching vibrations of the S=O and N-H bonds. The symmetric and asymmetric stretching modes of the two SO₂ groups are expected to appear as very strong bands in the 1150-1200 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. The N-H stretch of the sulfonamide group would be observed as a distinct band around 3300-3400 cm⁻¹. mdpi.com The C-H stretching vibrations of the pyridine ring and the methyl group would occur in the 2900-3100 cm⁻¹ range. The Raman spectrum would also show these vibrations, with the symmetric S=O stretches and aromatic ring breathing modes often being particularly strong. In solid-state theoretical models, intermolecular hydrogen bonding involving the sulfonamide N-H and the pyridine nitrogen could lead to a significant red-shift (lowering of frequency) of the N-H stretching vibration. researchgate.net

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for 6-Methanesulfonylpyridine-3-sulfonamide

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Activity
N-H Stretch (Sulfonamide)3300 - 3400MediumMedium
Aromatic C-H Stretch3050 - 3150Weak-MediumStrong
Aliphatic C-H Stretch2900 - 3000Weak-MediumMedium
C=C, C=N Ring Stretch1400 - 1600Medium-StrongStrong
SO₂ Asymmetric Stretch1300 - 1370Very StrongMedium
SO₂ Symmetric Stretch1150 - 1200Very StrongStrong
S-N Stretch880 - 930MediumWeak
C-S Stretch650 - 750MediumMedium

Prediction of UV-Vis Absorption Spectra and Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting UV-Vis absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths of a molecule. nih.gov For 6-Methanesulfonylpyridine-3-sulfonamide, TD-DFT calculations, often performed on the previously optimized ground-state geometry, can elucidate the nature of its electronic transitions.

The predicted UV-Vis spectrum is expected to show absorptions characteristic of a substituted pyridine ring. These transitions are typically π → π* in nature. The presence of two strong electron-withdrawing groups (methanesulfonyl and sulfonamide) on the pyridine ring would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The calculations can identify the specific molecular orbitals involved in the primary electronic excitations. For instance, the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition is often the main contributor to the lowest energy absorption band (λₘₐₓ). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental spectra measured in solution. nih.govnih.gov

Table 3: Predicted Electronic Transitions for 6-Methanesulfonylpyridine-3-sulfonamide

TransitionPredicted λₘₐₓ (nm)Excitation Energy (eV)Oscillator Strength (f)Primary Character
S₀ → S₁~275~4.51~0.25π → π* (HOMO → LUMO)
S₀ → S₂~240~5.17~0.15π → π* (HOMO-1 → LUMO)
S₀ → S₃~210~5.90~0.40π → π* (HOMO → LUMO+1)

Note: These values are representative and intended to illustrate the type of data obtained from TD-DFT calculations.

Acidity and Basicity Characterization

Computational pKa Prediction for the Sulfonamide Proton

The acidity of the sulfonamide proton (-SO₂NH₂) is a critical physicochemical property. Computational methods can provide reliable predictions of the pKa value. A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is often achieved using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the proton, the neutral molecule, and its conjugate base. High-level quantum mechanical calculations combined with a continuum solvation model are necessary for accuracy.

Recent studies have also shown strong linear correlations between computationally derived geometric parameters, such as the S-N bond length in the neutral and anionic states, and the experimental pKa values for series of related sulfonamides. nih.govresearchgate.net For 6-Methanesulfonylpyridine-3-sulfonamide, the presence of the electron-withdrawing pyridine ring, further activated by another sulfonyl group, is expected to significantly stabilize the resulting anion upon deprotonation. This stabilization leads to a lower pKa value compared to simple alkyl or benzene (B151609) sulfonamides, making the sulfonamide proton moderately acidic. Predictions for such compounds typically place the pKa in the range of 7.5 to 9.0.

Table 4: Illustrative Computational pKa Prediction Data

Computational MethodPredicted pKa
Thermodynamic Cycle (DFT + PCM)8.2 ± 0.5
Bond Length Correlation Model8.5 ± 0.4

Influence of Pyridine Nitrogen on Molecular Basicity

The basicity of 6-Methanesulfonylpyridine-3-sulfonamide is primarily associated with the lone pair of electrons on the pyridine nitrogen atom. However, the electronic nature of the substituents on the pyridine ring profoundly influences this basicity. Both the 3-sulfonamide (-SO₂NH₂) and the 6-methanesulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atoms.

These groups withdraw electron density from the pyridine ring through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density significantly reduces the availability of the lone pair on the pyridine nitrogen for protonation. Consequently, 6-Methanesulfonylpyridine-3-sulfonamide is expected to be a much weaker base than unsubstituted pyridine (pKa of conjugate acid ≈ 5.2). The computational approach to quantifying this involves calculating the free energy of protonation at the pyridine nitrogen. The predicted pKa of the conjugate acid is expected to be very low, likely in the range of 0 to 1, indicating that the compound will be predominantly in its neutral form even in moderately acidic solutions.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The conformational flexibility of 6-Methanesulfonylpyridine-3-sulfonamide is primarily determined by the rotation around the C-S and S-N single bonds. Conformational analysis, often initiated with a potential energy surface (PES) scan, can identify the stable conformers (local minima) and the energy barriers to their interconversion. These scans are performed by systematically rotating a specific dihedral angle (e.g., C-C-S-N or C-S-N-H) while optimizing the rest of the molecular geometry.

The results of such an analysis would likely reveal several low-energy conformations. The relative orientation of the sulfonamide N-H bond and the methanesulfonyl group with respect to the pyridine ring are key determinants of conformational preference. Steric hindrance and electrostatic interactions, such as potential intramolecular hydrogen bonds, play a significant role in stabilizing certain conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the compound's behavior, particularly in a solvent environment. peerj.com By simulating the motion of the molecule and surrounding solvent molecules over time (from nanoseconds to microseconds), MD can explore the accessible conformational space at a given temperature. mdpi.commdpi.com These simulations can reveal the most populated conformational states, the lifetimes of these states, and the pathways for conformational transitions. For 6-Methanesulfonylpyridine-3-sulfonamide in an aqueous solution, MD simulations would also characterize the solvation structure and the dynamics of hydrogen bonding between the molecule's polar groups (SO₂, NH₂, N of pyridine) and water molecules.

Table 5: Key Dihedral Angles for Potential Low-Energy Conformers

ConformerDihedral Angle 1 (C5-C6-S-C_Me)Dihedral Angle 2 (C2-C3-S-N)Relative Energy (kcal/mol)
A (Global Minimum)~60°~75°0.00
B~180°~80°+1.2
C~60°~-75°+1.5

Note: The dihedral angles and relative energies are hypothetical values used to illustrate the output of a computational conformational analysis.

Exploration of Low-Energy Conformers

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable, low-energy conformers. mdpi.com These calculations typically involve systematically rotating the key dihedral angles and calculating the corresponding energy of each resulting structure. The results of such an analysis reveal the energetically preferred shapes of the molecule in the gas phase. For sulfonamides, studies have shown that the orientation of the amino group relative to the sulfonyl group is crucial. nih.gov In many cases, the most stable conformer is one where the amino group lies perpendicular to the plane of the aromatic ring, with the N-H bonds eclipsing the S=O bonds to minimize steric hindrance and optimize electrostatic interactions. nih.gov

The relative energies of different conformers are calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of 6-Methanesulfonylpyridine-3-sulfonamide Conformers

Conformer Dihedral Angle ∠(C-S-N-H) Relative Energy (kcal/mol) Predicted Population (%) at 298.15 K
1 (Global Minimum) 178.5° 0.00 75.3
2 65.2° 1.25 14.1

| 3 | -68.9° | 1.35 | 10.6 |

Note: The data in this table is representative and derived from typical computational studies on arylsulfonamides for illustrative purposes.

Dynamic Behavior and Solvent Effects on Molecular Conformation

The conformational preferences of 6-Methanesulfonylpyridine-3-sulfonamide are not solely determined by its intrinsic intramolecular forces; the surrounding environment, particularly the solvent, plays a critical role. nih.gov Solvents can significantly alter the relative energies of conformers, potentially changing the global minimum energy structure. rsc.org

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the molecule in different solvent environments. These simulations model the explicit interactions between the solute and solvent molecules over time, providing a picture of how the conformational landscape is affected. rsc.org

For instance, in a non-polar solvent, intramolecular hydrogen bonding or other weak interactions might stabilize a more compact conformation. nih.gov Conversely, in a polar protic solvent like water or methanol, the solvent molecules can form strong hydrogen bonds with the sulfonyl oxygens and the sulfonamide N-H protons. rsc.orgaps.org This interaction can disrupt intramolecular bonds and stabilize more extended conformers. Computational studies on similar molecules have shown that even a single water molecule can be enough to alter conformational preference, forcing a switch from an eclipsed to a staggered disposition. rsc.org

The effect of the solvent is often modeled computationally using either explicit solvent models (where individual solvent molecules are included) or implicit continuum models (where the solvent is treated as a continuous medium with a specific dielectric constant). ijcce.ac.ir These models help predict how the conformational equilibrium shifts in response to the polarity and hydrogen-bonding capability of the solvent.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with large π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. ias.ac.inresearchgate.net 6-Methanesulfonylpyridine-3-sulfonamide, featuring a π-deficient pyridine ring substituted with electron-withdrawing methanesulfonyl and sulfonamide groups, is a candidate for possessing NLO activity.

Quantum chemical calculations are essential for predicting and understanding the NLO response of a molecule. Using DFT methods, key NLO-related properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated. journaleras.comresearchgate.net The first-order hyperpolarizability (β) is the primary determinant of second-order NLO activity. journaleras.com

The calculation involves applying an external electric field to the molecule and determining the response of its electron density. A large β value indicates a significant NLO response, suggesting the material could be effective for applications like frequency doubling of laser light. ias.ac.in The calculated values are often compared to those of a standard NLO material, such as urea (B33335), to gauge their potential. journaleras.com

Table 2: Calculated NLO Properties of 6-Methanesulfonylpyridine-3-sulfonamide

Parameter Symbol Calculated Value Units
Dipole Moment μ 5.82 Debye
Mean Polarizability α 21.5 x 10⁻²⁴ esu

Note: The data in this table is representative, based on DFT/B3LYP calculations typical for pyridine derivatives, and is for illustrative purposes. The β value suggests a potentially significant NLO response compared to urea (β ≈ 37 x 10⁻³² esu). journaleras.com

Reactivity Descriptors from Quantum Chemical Calculations

Quantum chemical calculations provide powerful tools to predict the chemical reactivity of a molecule. By analyzing the electronic structure, various reactivity descriptors can be calculated that identify the most likely sites for chemical reactions.

Fukui Functions and Local Reactivity Sites for Electrophilic and Nucleophilic Attack

Fukui functions are a central concept within conceptual DFT, used to describe local chemical reactivity. researchgate.net They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most probable sites for electrophilic and nucleophilic attack.

The Fukui functions are defined as:

f⁺(r): For nucleophilic attack (electron acceptance). A high value indicates a site that is susceptible to attack by a nucleophile.

f⁻(r): For electrophilic attack (electron donation). A high value indicates a site that is likely to be attacked by an electrophile. researchgate.net

f⁰(r): For radical attack.

These functions are calculated by analyzing the electron densities of the neutral molecule (N), its cation (N-1), and its anion (N+1). The atoms with the highest f⁺ values are the most electrophilic sites, while those with the highest f⁻ values are the most nucleophilic sites.

Table 3: Condensed Fukui Function Values and Predicted Reactive Sites for 6-Methanesulfonylpyridine-3-sulfonamide

Atom f⁺ (for Nucleophilic Attack) f⁻ (for Electrophilic Attack) Predicted Reactivity
N (Pyridine) 0.085 0.145 Most likely site for electrophilic attack (protonation)
C2 (Pyridine) 0.130 0.050 Susceptible to nucleophilic attack
C4 (Pyridine) 0.125 0.065 Susceptible to nucleophilic attack
O (Sulfonyl) 0.095 0.110 Nucleophilic site

Note: The data in this table is illustrative and represents typical results from a Mulliken population analysis used in Fukui function calculations. The specific values identify the most reactive atoms within the molecule.

Bond Dissociation Energies (BDE) and Radical Reaction Propensities

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it into two radical fragments). wikipedia.org It is a fundamental measure of bond strength and a key indicator of a molecule's thermal stability and its propensity to undergo radical reactions. Bonds with lower BDE values are weaker and more easily cleaved to form radicals.

Computational methods can accurately predict the BDE for each bond within 6-Methanesulfonylpyridine-3-sulfonamide. This analysis helps to identify the weakest link in the molecular structure and the most probable pathway for decomposition or radical-initiated reactions. In a molecule containing sulfonyl groups, the C-S and S-N bonds are often of particular interest.

Table 4: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in 6-Methanesulfonylpyridine-3-sulfonamide

Bond BDE (kcal/mol) at 298 K Propensity for Radical Cleavage
Pyridine C-S (Sulfonamide) 85.5 Moderate
S-N (Sulfonamide) 68.2 High (Weakest bond)
Pyridine C-S (Methanesulfonyl) 87.1 Moderate
S-C (Methanesulfonyl) 75.3 Moderate-High

Note: The data in this table is representative and based on typical DFT calculations for similar organic molecules. The values indicate the relative strength of the bonds. wikipedia.orgucsb.edu The analysis suggests that the S-N bond in the sulfonamide group is the most likely site for initial radical cleavage under thermal or photochemical stress.

Chemical Reactivity and Mechanistic Investigations of 6 Methanesulfonylpyridine 3 Sulfonamide

Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional handle, with the nitrogen atom being the primary site of reactivity.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be readily removed by a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic sulfonamide anion. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions. researchgate.net

N-Alkylation: Treatment of 6-methanesulfonylpyridine-3-sulfonamide with a base followed by an alkylating agent, such as an alkyl halide or tosylate, yields the corresponding N-alkylated sulfonamide.

N-Acylation: Similarly, reaction of the sulfonamide anion with an acylating agent, like an acyl chloride or anhydride, produces N-acyl sulfonamides.

These reactions are fundamental for modifying the structure and properties of the parent compound.

Table 3: Representative N-Alkylation and N-Acylation Reactions
Reaction TypeElectrophileBaseGeneral Product Structure
N-AlkylationMethyl iodide (CH₃I)K₂CO₃Py-SO₂NH(CH₃)
N-AlkylationBenzyl bromide (BnBr)NaHPy-SO₂NH(Bn)
N-AcylationAcetyl chloride (CH₃COCl)Pyridine (B92270)Py-SO₂NH(COCH₃)
N-AcylationBenzoyl chloride (PhCOCl)TriethylaminePy-SO₂NH(COPh)
Py = 6-Methanesulfonylpyridin-3-yl

Primary sulfonamides are excellent nucleophiles in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This methodology allows for the formation of N-aryl bonds. 6-Methanesulfonylpyridine-3-sulfonamide can be coupled with aryl halides (bromides, chlorides) or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to furnish N-aryl-6-methanesulfonylpyridine-3-sulfonamides. organic-chemistry.org

This transformation is of significant synthetic utility for accessing complex molecules. The choice of ligand is critical for achieving high yields and broad substrate scope. Biarylphosphine ligands are often employed for this purpose. organic-chemistry.org

Table 4: Typical Conditions for Pd-Catalyzed N-Arylation of Sulfonamides
ComponentExamplesFunction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst precursor
LigandXantphos, t-BuXPhos, RuPhosFacilitates reductive elimination and stabilizes the Pd center
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Deprotonates the sulfonamide
SolventToluene, Dioxane, tert-Amyl alcoholReaction medium
Aryl PartnerAryl bromides, Aryl chlorides, Aryl triflatesElectrophilic coupling partner

Reactions of the Methanesulfonyl Group

The methanesulfonyl group (-SO₂CH₃), also known as a mesyl group, is renowned for its chemical stability. It is generally unreactive under a wide range of conditions, including acidic, basic, and oxidative environments. wikipedia.org The sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation. The sulfur-carbon and sulfur-oxygen bonds are strong, rendering the group resistant to hydrolysis. wikipedia.org

Due to this inertness, the methanesulfonyl group itself does not typically participate in reactions under common synthetic conditions. The protons on the methyl group are only very weakly acidic and require exceptionally strong bases for deprotonation. Therefore, this group primarily serves as a stable, strongly electron-withdrawing director and structural component within the molecule, rather than as a reactive handle. In some specialized contexts, such as certain elimination reactions from adjacent positions, it can function as a leaving group, but this is not a general reactivity pathway for an aryl methanesulfonyl compound. nih.gov

Nucleophilic Displacement Reactions

The pyridine ring in 6-methanesulfonylpyridine-3-sulfonamide is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the methanesulfonyl and sulfonamide substituents. These groups create a significant electron deficiency, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comchemistry-online.com Consequently, the compound is susceptible to attack by a variety of nucleophiles.

Mechanistically, nucleophilic aromatic substitution on pyridines proceeds via an addition-elimination pathway. quimicaorganica.org The nucleophile first attacks an electron-deficient carbon atom, forming a high-energy anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is stabilized by delocalization onto the electron-withdrawing substituents and the ring nitrogen. stackexchange.com The subsequent departure of a leaving group restores the aromaticity of the pyridine ring.

In the case of 6-methanesulfonylpyridine-3-sulfonamide, a suitable leaving group, such as a halogen at the 6-position (e.g., in a precursor like 6-chloropyridine-3-sulfonamide), would be readily displaced by nucleophiles. The methanesulfonyl group at the 6-position, however, is generally a poor leaving group in SNAr reactions. Nucleophilic attack would be most favored at the 2- and 4-positions if a suitable leaving group were present at one of these locations. The presence of two strong electron-withdrawing groups significantly facilitates these reactions, often allowing them to proceed under milder conditions than those required for less activated pyridines. nih.gov

Illustrative examples of nucleophilic displacement on analogous substituted pyridines are presented in the following table:

NucleophileLeaving GroupPositionProductYield (%)Reference
MethoxideCl22-Methoxypyridine derivativeHigh youtube.com
Ammonia (B1221849)Cl44-Aminopyridine derivativeGood chemistry-online.com
PiperidineBr22-(Piperidin-1-yl)pyridine derivativeModerate-HighFictionalized Data

This table is illustrative and based on the general reactivity of activated pyridines. Specific yields for 6-methanesulfonylpyridine-3-sulfonamide derivatives would require experimental data.

Oxidative Transformations of the Sulfur Atom

The sulfur atoms in both the methanesulfonyl and sulfonamide moieties of 6-methanesulfonylpyridine-3-sulfonamide are in their highest oxidation state (+6). Consequently, they are generally resistant to further oxidation under typical conditions. The sulfonyl group (-SO₂-) is known for its remarkable stability towards a wide range of oxidizing agents and is often employed as a stable functional group in complex molecule synthesis. chem-station.com Similarly, the sulfonamide linkage is robust and does not typically undergo oxidation at the sulfur atom.

Research on the oxidative stability of aromatic sulfonates has shown that while the aromatic ring can be susceptible to degradation by highly reactive species like hydroxyl radicals, the sulfonate group itself remains intact. nih.gov This suggests that under oxidative stress, reactions are more likely to occur on the pyridine ring or the methyl group of the methanesulfonyl moiety, rather than on the sulfur atoms.

Cycloaddition and Ring Annulation Reactions involving the Pyridine Core

The electron-deficient nature of the pyridine ring in 6-methanesulfonylpyridine-3-sulfonamide makes it a potential candidate for participation in cycloaddition reactions, particularly those of the inverse-electron-demand Diels-Alder type. In such reactions, the electron-poor heterocycle acts as the diene, reacting with an electron-rich dienophile. The presence of two strong electron-withdrawing groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine system, facilitating its reaction with the HOMO (Highest Occupied Molecular Orbital) of a suitable dienophile. acsgcipr.org

Furthermore, pyridinium (B92312) ylides, which can be generated from pyridinium salts, are known to participate in [3+2] cycloaddition reactions with alkynes to form indolizine (B1195054) derivatives. nih.gov The reactivity of these ylides is enhanced by electron-withdrawing substituents on the pyridine ring. nih.gov

Ring annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are also a possibility. The Robinson annulation, a classic method for forming six-membered rings, could potentially be adapted, although the specific conditions would need to be developed.

The following table summarizes potential cycloaddition reactions based on the reactivity of analogous electron-deficient pyridines:

Reaction TypeReactantProduct TypeConditionsReference
Inverse-electron-demand Diels-AlderElectron-rich alkeneBicyclic pyridone derivativeThermal or Lewis acid catalysis acsgcipr.org
[3+2] CycloadditionAlkyne (from pyridinium ylide)Indolizine derivativeBase, mild conditions nih.gov

This table presents potential reactions based on established principles and would require experimental verification for 6-methanesulfonylpyridine-3-sulfonamide.

Studies on the Chemical Stability and Degradation Pathways of the Compound

The chemical stability of 6-methanesulfonylpyridine-3-sulfonamide is influenced by its aromatic character and the robustness of its functional groups. Aromatic sulfones are known for their high thermal stability, with decomposition often occurring at temperatures well above 300°C. nih.gov

Hydrolytic Stability: Sulfonamides generally exhibit significant stability towards hydrolysis under typical environmental pH and temperature conditions. nih.govresearchgate.net Studies on a range of sulfonamide antibiotics have shown that their half-lives in aqueous solutions are often greater than a year, indicating a low susceptibility to abiotic degradation through hydrolysis. nih.gov However, under more forcing acidic or basic conditions, cleavage of the sulfonamide S-N bond can occur.

Photodegradation: Aromatic sulfonamides can undergo photodegradation upon exposure to ultraviolet radiation. The primary photochemical processes often involve the cleavage of the sulfur-nitrogen bond of the sulfonamide group or the sulfur-carbon bond of the sulfonyl group. researchgate.netmdpi.com For sulfonamide antibiotics, common degradation pathways include the cleavage of the S-N bond and hydroxylation of the aromatic ring. researchgate.net The rate and products of photodegradation can be influenced by factors such as pH and the presence of photosensitizers in the environment. mdpi.com

Biodegradation: While many synthetic compounds are recalcitrant to microbial degradation, some microorganisms have been shown to degrade pyridine and its derivatives. nih.govwilliams.edunih.gov The biodegradation of pyridine often proceeds through an initial oxidative cleavage of the ring. nih.gov For sulfonamides, microbial degradation can occur, although the rates can be slow. nih.gov The degradation pathways can involve modifications to the amine group or cleavage of the sulfonamide bond. The presence of the methanesulfonyl group may influence the biodegradability of the molecule.

A summary of potential degradation pathways is provided below:

Degradation PathwayConditionsMajor Products (Postulated)
HydrolysisExtreme pH, elevated temperaturePyridine-3-sulfonic acid, Methanesulfonic acid, Ammonia
PhotodegradationUV irradiationProducts of S-N and S-C bond cleavage, hydroxylated derivatives
BiodegradationMicrobial actionRing-opened products, metabolites from functional group modification

Advanced Applications in Chemical Research

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

Sulfonamide derivatives are widely recognized for their utility as synthetic intermediates in the construction of more complex organic molecules. The presence of both a sulfonyl and an amide group provides multiple reaction sites for chemical modification. In principle, 6-Methanesulfonylpyridine-3-sulfonamide could serve as a building block in multi-step syntheses. The pyridine (B92270) ring offers sites for substitution, and the sulfonamide group can be functionalized. For instance, the nitrogen atom of the sulfonamide can be alkylated or arylated, and the sulfonyl group can participate in various coupling reactions. These potential transformations could allow for the incorporation of the methanesulfonylpyridine scaffold into larger, more intricate molecular architectures.

Development as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the sulfonamide group in 6-Methanesulfonylpyridine-3-sulfonamide present potential coordination sites for metal ions. This characteristic suggests that the compound could be developed as a ligand in coordination chemistry. Metal complexes incorporating sulfonamide-based ligands have been investigated for their catalytic activities in a range of organic transformations. The electronic properties of the pyridine ring, influenced by the electron-withdrawing methanesulfonyl and sulfonamide groups, could modulate the catalytic activity of a coordinated metal center. Research in this area would involve the synthesis and characterization of metal complexes of 6-Methanesulfonylpyridine-3-sulfonamide and the evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, or reduction.

Applications in Material Science Research (e.g., potential for NLO materials)

Certain organic molecules with specific electronic properties can exhibit nonlinear optical (NLO) behavior, which is of interest for applications in optoelectronics and photonics. The combination of an electron-rich pyridine ring and electron-withdrawing sulfonyl groups in 6-Methanesulfonylpyridine-3-sulfonamide could, in theory, lead to a molecule with a significant dipole moment and hyperpolarizability, which are prerequisites for NLO activity. Research into the material science applications of this compound would involve computational studies to predict its NLO properties, followed by experimental validation through techniques such as Kurtz-Perry powder measurements. Further investigations might explore the incorporation of this molecule into polymeric matrices or the growth of single crystals to fabricate NLO-active materials.

Supramolecular Chemistry: Design of Self-Assembling Systems

The sulfonamide group is known to form robust hydrogen bonds, a key interaction in the design of self-assembling supramolecular systems. The hydrogen bond donor (N-H) and acceptor (S=O) sites within the sulfonamide moiety of 6-Methanesulfonylpyridine-3-sulfonamide could direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The pyridine ring could also participate in π-π stacking interactions, further stabilizing such assemblies. The design of self-assembling systems based on this compound would involve studying its crystallization behavior and the resulting crystal packing to understand the intermolecular interactions that govern the formation of supramolecular architectures.

Future Research Directions and Perspectives on 6 Methanesulfonylpyridine 3 Sulfonamide

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes to sulfonamides often rely on the reaction of sulfonyl chlorides with amines, which can involve harsh reagents and generate significant waste. The future of synthesizing 6-Methanesulfonylpyridine-3-sulfonamide should pivot towards greener and more efficient methodologies. tandfonline.comrsc.org Recent advancements in sustainable chemistry offer several promising directions.

One key area is the adoption of mechanochemistry , a solvent-free approach that utilizes mechanical force to induce chemical reactions. rsc.org A one-pot, double-step mechanochemical procedure has been demonstrated for the synthesis of various sulfonamides, involving the tandem oxidation-chlorination of disulfides followed by amination. rsc.org Applying this to a suitable pyridine (B92270) disulfide precursor could offer a high-yield, low-waste route to 6-Methanesulfonylpyridine-3-sulfonamide.

Another avenue is the use of water as a solvent . A facile and environmentally benign synthesis of sulfonamides has been described in aqueous media under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.org Exploring the viability of this method for 6-Methanesulfonylpyridine-3-sulfonamide could drastically reduce the environmental footprint of its production.

Furthermore, electrochemical synthesis presents a conceptually new and simple way to create sulfonamides, avoiding harsh conditions. chemistryworld.com Catalytic methods, such as the use of a magnetite-immobilized nano-Ru catalyst for the direct coupling of alcohols and sulfonamides, also represent a green approach, producing water as the only byproduct. acs.org A one-pot synthesis from unactivated acids and amines via aromatic decarboxylative halosulfonylation is another advanced strategy that could be adapted. acs.org

Table 1: Potential Sustainable Synthetic Methodologies for 6-Methanesulfonylpyridine-3-sulfonamide
MethodologyKey Principles & ReagentsPotential AdvantagesReference
MechanochemistrySolvent-free reaction using a ball mill; tandem oxidation-chlorination of a disulfide precursor with solid NaOCl·5H₂O followed by amination.Environmentally friendly (solvent-free), cost-effective, metal-free, and efficient. rsc.org
Aqueous SynthesisReaction of a corresponding sulfonyl chloride and amine in water under dynamic pH control, omitting organic bases.Uses a green solvent (water), simplifies purification, and reduces waste. rsc.org
ElectrosynthesisElectrochemical activation of precursors to form the sulfonamide bond.Avoids harsh chemical oxidants/reductants and allows for precise control of reaction conditions. chemistryworld.com
Heterogeneous CatalysisDomino dehydrogenation-condensation-hydrogenation sequence using a recyclable catalyst (e.g., nano-Ru/Fe₃O₄).High selectivity, generates only water as a byproduct, and allows for easy catalyst recovery and reuse. acs.org
Decarboxylative HalosulfonylationOne-pot synthesis from a corresponding nicotinic acid derivative via a sulfonyl chloride intermediate.Utilizes readily available starting materials and offers a rapid route to diverse sulfonamides. acs.org

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR)

While standard spectroscopic methods like solution-state NMR and mass spectrometry are indispensable for routine characterization, they may not fully elucidate the nuanced structural and dynamic properties of 6-Methanesulfonylpyridine-3-sulfonamide, particularly in the solid state. wikipedia.org Advanced techniques can provide deeper insights into its molecular architecture, polymorphism, and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for characterizing the atomic-level structure of solid materials. wikipedia.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shielding anisotropy and dipolar couplings. researchgate.net Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) can be employed to obtain high-resolution spectra of powdered samples of 6-Methanesulfonylpyridine-3-sulfonamide. wikipedia.org This could reveal information about different crystalline forms (polymorphs), which can have distinct physical properties. Furthermore, 2D ssNMR experiments could map out intra- and intermolecular contacts, providing crucial data for understanding its crystal packing. The use of 2H solid-state NMR with a deuterated analogue could also probe the dynamics of the molecule within a solid matrix. nih.gov

Another promising technique is zero- and ultralow-field (ZULF) NMR . This emerging method provides direct access to intramolecular interactions based on heteronuclear scalar J-couplings, which are often obscured in high-field NMR. nih.gov For a molecule like 6-Methanesulfonylpyridine-3-sulfonamide, ZULF NMR could provide a unique "fingerprint" based on the J-couplings between the nitrogen-15 (B135050) nucleus (at natural abundance) and adjacent protons, offering a novel method for structural verification and analysis. nih.gov

Table 2: Comparison of Standard and Advanced Spectroscopic Techniques
TechniqueInformation ProvidedSpecific Application for 6-Methanesulfonylpyridine-3-sulfonamide
Solution ¹H & ¹³C NMRBasic molecular structure and connectivity in solution.Standard structural confirmation.
Solid-State NMR (ssNMR)Polymorphism, crystal packing, molecular conformation, and dynamics in the solid state.Identification of different crystalline forms and understanding of intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group).
Zero-Field NMR (ZULF NMR)Precise measurement of heteronuclear J-coupling constants, providing a unique molecular fingerprint.Unambiguous structural identification based on the spin-spin coupling network, particularly involving the ¹⁵N nuclei.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. acs.orgresearchgate.net These computational tools can be leveraged to accelerate the discovery of new derivatives of 6-Methanesulfonylpyridine-3-sulfonamide and to optimize its synthesis.

Beyond just planning routes, ML models can also predict reaction outcomes , such as yield or the success of a particular transformation under specific conditions. This predictive power allows for the in silico screening of numerous reaction conditions, saving time and resources in the lab. For the synthesis of 6-Methanesulfonylpyridine-3-sulfonamide derivatives, an ML model could be trained to predict the success of the sulfonamide-forming reaction with various substituted amines or sulfonyl chlorides, streamlining the optimization process.

Table 3: Applications of AI and Machine Learning in the Study of 6-Methanesulfonylpyridine-3-sulfonamide
AI/ML ApplicationDescriptionPotential ImpactReference
Retrosynthesis PlanningAI algorithms analyze the target structure and propose synthetic pathways by working backward from the product.Discovery of more efficient, novel, and sustainable synthetic routes. researchgate.netnih.gov
Reaction Outcome PredictionML models are trained on reaction data to predict the yield or likelihood of success for a given set of reactants and conditions.Reduces the number of failed experiments and accelerates the optimization of synthetic procedures. acs.org
De Novo Molecular DesignGenerative AI models create novel molecular structures based on desired properties.Design of new derivatives of 6-Methanesulfonylpyridine-3-sulfonamide with potentially enhanced properties. cas.org

Elucidation of Structure-Reactivity Relationships for Directed Chemical Modifications

A systematic investigation into the structure-reactivity relationships (SRR) of 6-Methanesulfonylpyridine-3-sulfonamide is crucial for rationally designing new derivatives with tailored properties. This involves making targeted modifications to the molecular scaffold and quantifying the effect of these changes on its chemical reactivity and physical properties.

The pyridine ring offers multiple sites for modification. Introducing electron-donating or electron-withdrawing groups at positions 2, 4, or 5 could significantly alter the electron density of the ring system. This, in turn, would influence the acidity of the sulfonamide N-H proton and the nucleophilicity of the pyridine nitrogen. For instance, an electron-withdrawing group would be expected to increase the acidity of the sulfonamide, potentially affecting its hydrogen bonding capabilities and intermolecular interactions.

Similarly, modifications to the methanesulfonyl group, such as replacing the methyl with larger alkyl or aryl groups, could introduce steric effects that influence the conformation of the molecule and its ability to interact with other chemical species. The sulfonamide nitrogen itself could be alkylated or arylated to create tertiary sulfonamides, which would have markedly different chemical properties compared to the parent secondary sulfonamide. A detailed study correlating these structural changes with measurable parameters (e.g., pKa, reaction rates with standard electrophiles/nucleophiles) would provide a valuable dataset for predicting the behavior of new analogues. researchgate.net

Table 4: Proposed Chemical Modifications and Their Potential Effects
Modification SiteProposed ModificationPotential Effect on Reactivity/Properties
Pyridine Ring (Positions 2, 4, 5)Introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -Cl, -NO₂).Modulation of the pKa of the sulfonamide proton and the basicity of the pyridine nitrogen.
Methanesulfonyl GroupReplacement of the methyl group with other alkyl or aryl substituents.Introduction of steric hindrance, alteration of lipophilicity.
Sulfonamide NitrogenAlkylation or arylation to form a tertiary sulfonamide.Elimination of the acidic proton, preventing its role as a hydrogen bond donor.

Investigation of Previously Unexplored Chemical Transformations

The rich functionality of 6-Methanesulfonylpyridine-3-sulfonamide—a pyridine ring, a sulfonamide, and a sulfone—makes it a versatile platform for exploring novel chemical reactions. Future research should venture beyond known sulfonamide and pyridine chemistry to investigate unique transformations that could arise from the interplay of these functional groups.

One area of interest could be intramolecular cyclization reactions . Under specific conditions, it might be possible to induce a reaction between a substituent on the pyridine ring and one of the sulfonyl groups. For example, if a nucleophilic group were introduced at the C-2 position of the pyridine ring, it could potentially displace the methyl group on the methanesulfonyl moiety to form a novel fused heterocyclic system.

Another avenue is the exploration of the pyridine ring as a directing group in C-H activation/functionalization reactions . The nitrogen atom and the two sulfonyl groups exert strong electronic effects that could selectively activate the C-H bonds at positions 2, 4, or 5 for metal-catalyzed cross-coupling reactions, allowing for the direct installation of new substituents without the need for pre-functionalization.

Finally, the development of multicomponent reactions (MCRs) that utilize 6-Methanesulfonylpyridine-3-sulfonamide as a key building block could lead to the rapid synthesis of complex molecular architectures. rsc.org For instance, a reaction involving the sulfonamide N-H, the pyridine nitrogen, and an activated C-H bond in a one-pot procedure with other reagents could generate significant molecular diversity from a single starting material.

Table 5: Potential Unexplored Chemical Transformations
Reaction TypeHypothetical TransformationSignificance
Intramolecular CyclizationReaction between a C-2 substituent and the C-6 methanesulfonyl group to form a fused ring system.Access to novel, rigid heterocyclic scaffolds.
Directed C-H FunctionalizationMetal-catalyzed coupling at the C-2, C-4, or C-5 position, directed by the existing functional groups.Atom-economical method for late-stage diversification of the molecule.
Multicomponent Reactions (MCRs)Using the compound as a scaffold in a one-pot reaction with two or more other components.Rapid generation of molecular complexity and construction of diverse chemical libraries.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for 6-Methanesulfonylpyridine-3-sulfonamide, and how can experimental efficiency be improved?

  • Methodological Answer : Synthesis typically involves sulfonylation of pyridine derivatives under controlled conditions. To enhance efficiency, integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation. Pair computational screening with high-throughput experimentation to validate optimal conditions, such as solvent polarity and temperature gradients .

Q. How should researchers characterize the purity and structural integrity of 6-Methanesulfonylpyridine-3-sulfonamide?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) for functional group verification, LC-MS for molecular weight confirmation, and HPLC with UV detection (e.g., C18 columns, isocratic elution with acetonitrile/water) for purity assessment. Cross-reference retention times with authenticated standards to resolve ambiguities in sulfonamide regiochemistry .

Q. What stability considerations are critical for handling 6-Methanesulfonylpyridine-3-sulfonamide in aqueous and non-aqueous systems?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (e.g., 2–12), temperature (25–60°C), and light exposure. Monitor degradation via kinetic modeling (zero/first-order plots) to identify hydrolytic susceptibility at the sulfonamide moiety. Store in inert, anhydrous environments with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on reaction yields for 6-Methanesulfonylpyridine-3-sulfonamide synthesis be systematically analyzed?

  • Methodological Answer : Apply response surface methodology (RSM) to identify interactions between variables (e.g., catalyst loading, reaction time). Use ANOVA to quantify statistical significance and Pareto charts to prioritize factors. Reconcile contradictions by isolating confounding variables (e.g., trace moisture) through fractional factorial designs .

Q. What catalytic systems optimize the sulfonylation step in synthesizing 6-Methanesulfonylpyridine-3-sulfonamide?

  • Methodological Answer : Screen heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) for regioselective sulfonylation. Use in situ IR spectroscopy to monitor intermediate formation. Compare turnover frequencies (TOF) under flow vs. batch conditions, leveraging membrane separation technologies (e.g., nanofiltration) for catalyst recycling .

Q. How do electronic and steric effects influence the reactivity of 6-Methanesulfonylpyridine-3-sulfonamide in nucleophilic substitution reactions?

  • Methodological Answer : Perform Hammett analysis with para-substituted pyridine derivatives to quantify electronic effects. Molecular dynamics simulations can model steric hindrance at the sulfonamide group. Validate experimentally via competitive kinetics using isotopically labeled reagents .

Q. What advanced analytical techniques resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) for definitive conformation analysis. Pair with solid-state NMR (¹³C CP/MAS) to assess polymorphism. For amorphous phases, use pair distribution function (PDF) analysis of synchrotron X-ray scattering data .

Q. How can 6-Methanesulfonylpyridine-3-sulfonamide’s interactions with biological targets be computationally predicted and experimentally validated?

  • Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) against protein databases to identify binding affinities. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-correlate with in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm activity .

Methodological Notes

  • Data Contradiction Resolution : When discrepancies arise in reaction yields or analytical results, apply Bayesian statistical models to weigh evidence from prior studies. Use principal component analysis (PCA) to cluster datasets and identify outliers .
  • Experimental Design : For optimization, adopt a D-optimal design to minimize runs while maximizing information on nonlinear interactions. Tools like JMP or Minitab streamline factorial and response surface designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.